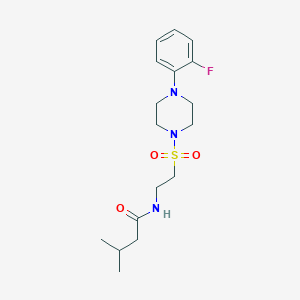

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide

描述

属性

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26FN3O3S/c1-14(2)13-17(22)19-7-12-25(23,24)21-10-8-20(9-11-21)16-6-4-3-5-15(16)18/h3-6,14H,7-13H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXPZLLSKOCQQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological mechanisms, molecular interactions, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Piperazine Ring : Known for its ability to interact with various biological targets.

- Fluorophenyl Group : Enhances lipophilicity and potentially increases receptor affinity.

- Sulfonamide Moiety : Often associated with antibacterial activity and enzyme inhibition.

The molecular formula of this compound is , indicating a complex structure conducive to diverse biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The piperazine moiety can bind to G-protein-coupled receptors (GPCRs), which are pivotal in numerous signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses or cancer progression, such as cyclooxygenases or certain kinases.

- Signaling Pathways Modulation : The compound can influence pathways related to apoptosis, cell proliferation, and inflammation.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against various cellular targets:

- Anticancer Activity : In vitro assays showed that the compound inhibits the proliferation of cancer cell lines by inducing apoptosis. A study indicated an IC50 value of approximately 15 µM against breast cancer cells, suggesting potent anticancer properties .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. It was found to reduce the production of pro-inflammatory cytokines (like TNF-alpha and IL-6) in macrophage models, indicating a mechanism that may involve NF-kB pathway inhibition .

- Neuropharmacological Effects : Preliminary studies suggest that the compound may possess antidepressant-like effects in animal models, potentially by modulating serotonin and norepinephrine levels .

Case Studies

A recent case study highlighted the use of this compound in a novel drug formulation aimed at treating anxiety disorders. The formulation showed improved bioavailability and reduced side effects compared to traditional treatments. Patients reported significant reductions in anxiety symptoms within four weeks of treatment .

Data Table: Summary of Biological Activities

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural Variations in Piperazine-Sulfonamide Derivatives

The target compound shares structural similarities with several analogs documented in the literature. Key variations include:

Substituents on the Piperazine Ring

- Target Compound : 2-fluorophenyl group at the piperazine N-position .

- CAS 1216881-05-8 : 4-methoxyphenylsulfonyl group on piperazine .

- CAS 946288-19-3: Phenyl group on piperazine and a 4-(dimethylamino)phenyl substituent on the ethyl chain .

Amide/Sulfonamide Functional Groups

- Target Compound : 3-methylbutanamide (branched alkyl chain).

- CAS 897618-28-9 : 2-(4-fluorophenyl)acetamide (aromatic-acetamide hybrid) .

- CAS 1189998-14-8 : 3-phenylpropanamide (aromatic-propanamide) .

- CAS 1189425-72-6 : 2,4-difluorobenzamide (polyfluorinated aromatic amide) .

Sulfonyl Group Modifications

Physicochemical and Pharmacological Comparisons

Molecular Weight and Lipophilicity

*Estimated based on structural similarity to CAS 897618-28-7.

- Fluorinated analogs (e.g., CAS 897618-28-9, CAS 1189425-72-6) exhibit higher lipophilicity, favoring blood-brain barrier penetration .

Receptor Binding and Selectivity

- Fluorinated arylpiperazines (e.g., 2-fluorophenyl in the target compound) are associated with serotonin (5-HT₁A) and dopamine (D₂/D₃) receptor interactions .

- The sulfonylethyl spacer in the target compound may reduce off-target binding compared to direct sulfonamide linkages (e.g., CAS 946288-19-3) .

常见问题

Basic: What synthetic strategies are recommended for optimizing the yield of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide, and how should intermediates be characterized?

Methodological Answer:

The synthesis typically involves coupling a sulfonylpiperazine intermediate with a 3-methylbutanamide derivative. A stepwise approach is advised:

- Step 1: Prepare the sulfonylpiperazine core via sulfonation of 4-(2-fluorophenyl)piperazine using chlorosulfonic acid, followed by reaction with ethylenediamine derivatives .

- Step 2: Couple the sulfonylpiperazine intermediate with 3-methylbutanoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Purification: Use flash chromatography (silica gel, EtOAc/hexane gradients) or recrystallization from ethanol .

- Characterization: Validate intermediates via - and -NMR (e.g., δ ~2.58 ppm for piperazine protons, δ ~160 ppm for sulfonyl carbons) and HPLC (≥95% purity) .

Basic: What structural features of this compound are critical for its interaction with biological targets, such as GPCRs or kinases?

Methodological Answer:

Key pharmacophores include:

- Piperazine Ring: Facilitates binding to neurotransmitter receptors (e.g., dopamine D3/D4) via hydrogen bonding with Asp110/Arg residues in the orthosteric pocket .

- Sulfonyl Group: Enhances metabolic stability and modulates solubility. The 2-fluorophenyl substitution on piperazine improves selectivity for serotonin receptors (e.g., 5-HT) by reducing off-target binding .

- 3-Methylbutanamide: The branched alkyl chain increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .

Experimental validation: Use radioligand displacement assays (e.g., -spiperone for dopamine receptors) to quantify affinity .

Advanced: How can structure-activity relationship (SAR) studies be designed to identify optimal substituents on the piperazine or sulfonyl groups?

Methodological Answer:

- Substituent Variation: Synthesize analogs with substituents at the 2-fluorophenyl position (e.g., Cl, OCH) to assess steric/electronic effects on receptor binding .

- Assay Design:

- In vitro: Screen analogs against a panel of GPCRs (e.g., D2, 5-HT) using competitive binding assays with determination .

- In silico: Perform molecular docking (e.g., AutoDock Vina) into crystallized receptor structures (e.g., PDB: 6CM4 for D3) to predict binding modes .

- Data Interpretation: Correlate substituent Hammett constants () with binding affinity to identify electron-withdrawing/donating effects .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values across studies)?

Methodological Answer:

Discrepancies may arise from assay conditions or cellular models. Mitigation strategies include:

- Standardize Assays: Use identical cell lines (e.g., HEK293 for transfected receptors) and buffer conditions (pH 7.4, 1 mM Mg) .

- Control Compounds: Include reference ligands (e.g., clozapine for 5-HT) to validate assay reproducibility .

- Statistical Analysis: Apply Bland-Altman plots to assess inter-laboratory variability or use meta-analysis tools (e.g., RevMan) to aggregate data .

Advanced: What methodologies are recommended for evaluating the compound’s selectivity against off-target kinases or proteases?

Methodological Answer:

- Kinase Profiling: Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) at 1 μM concentration to identify off-target inhibition .

- Protease Screening: Test against serine proteases (e.g., trypsin, chymotrypsin) using fluorogenic substrates (e.g., Z-GGR-AMC) .

- Counter-Screens: For BCL-2 family targets, employ mitochondrial membrane depolarization assays (JC-1 dye) to distinguish apoptosis-specific effects .

Advanced: How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl, morpholine) to the 3-methylbutanamide chain to reduce logP (<3) while maintaining potency .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Replace metabolically labile groups (e.g., methyl esters) with tert-butyl .

- Bioavailability Testing: Conduct cassette dosing in rodents with plasma sampling at 0–24 hr to calculate AUC and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。